Thermal Stabilization of Duplexes
Incorporating a single DMT-LNA-G monomer into an oligonucleotide dramatically enhances duplex stability compared to DNA or 2'-OMe modifications. While 2'-OMe modifications can actually destabilize a duplex, LNA purines consistently increase the melting temperature (Tm) [1]. Data from multiple sources demonstrates an increase of 2-8°C per LNA residue relative to DNA , with a specific study on phosphoryl guanidine-LNA constructs showing a 1.5–4.0°C increase per LNA modification [2].
| Evidence Dimension | Change in Duplex Melting Temperature (ΔTm) per Modification |
|---|---|
| Target Compound Data | Increase of +2 to +8 °C per LNA residue |
| Comparator Or Baseline | Unmodified DNA: Baseline ΔTm = 0 °C. 2'-OMe: Reduces duplex stability. |
| Quantified Difference | LNA increases Tm by 2-8 °C, whereas 2'-OMe decreases it. |
| Conditions | Hybridization of modified oligonucleotides to complementary DNA or RNA strands; measured by UV thermal denaturation. |
Why This Matters
This superior thermal stabilization allows for the design of shorter probes with equivalent or higher target affinity, which is critical for applications like SNP detection and antisense therapeutics where specificity and potency are paramount.
- [1] Guo, J., et al. (2012). Effect of LNA- and OMeN-modified oligonucleotide probes on the stability and discrimination of mismatched base pairs of duplexes. Journal of Biosciences, 37(2), 233-241. View Source
- [2] Russian Journal of Bioorganic Chemistry. (2025). Synthesis and Properties of Phosphoryl Guanidine Oligonucleotides Containing 2',4'-Locked Nucleotides. 51(2), 850-859. View Source
